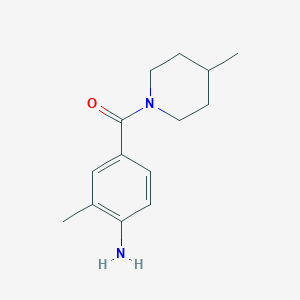

2-Methyl-4-(4-methylpiperidine-1-carbonyl)aniline

CAS No.: 926191-59-5

Cat. No.: VC5877022

Molecular Formula: C14H20N2O

Molecular Weight: 232.327

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 926191-59-5 |

|---|---|

| Molecular Formula | C14H20N2O |

| Molecular Weight | 232.327 |

| IUPAC Name | (4-amino-3-methylphenyl)-(4-methylpiperidin-1-yl)methanone |

| Standard InChI | InChI=1S/C14H20N2O/c1-10-5-7-16(8-6-10)14(17)12-3-4-13(15)11(2)9-12/h3-4,9-10H,5-8,15H2,1-2H3 |

| Standard InChI Key | ZMYYRHIGHWVZEW-UHFFFAOYSA-N |

| SMILES | CC1CCN(CC1)C(=O)C2=CC(=C(C=C2)N)C |

Introduction

Structural and Chemical Properties

Molecular Architecture

2-Methyl-4-(4-methylpiperidine-1-carbonyl)aniline consists of an aniline core substituted at the para position with a 4-methylpiperidine-1-carbonyl group and at the ortho position with a methyl group. The IUPAC name, (4-amino-3-methylphenyl)-(4-methylpiperidin-1-yl)methanone, reflects this arrangement . Key identifiers include:

-

SMILES:

CC1CCN(CC1)C(=O)C2=CC(=C(C=C2)N)C -

InChIKey:

ZMYYRHIGHWVZEW-UHFFFAOYSA-N

The piperidine ring adopts a chair conformation, with the methyl group at position 4 influencing steric and electronic properties. The carbonyl bridge between the piperidine and aniline moieties introduces planar rigidity, potentially affecting binding interactions in biological systems.

Predicted Physicochemical Data

Collision cross-section (CCS) values, critical for mass spectrometry characterization, have been computationally predicted for various adducts:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 233.16484 | 155.7 |

| [M+Na]+ | 255.14678 | 167.5 |

| [M+NH4]+ | 250.19138 | 163.7 |

| [M-H]- | 231.15028 | 159.7 |

These values suggest moderate polarity, consistent with the compound’s mixed aromatic and aliphatic domains .

Synthesis and Production

Laboratory-Scale Synthesis

While no explicit protocol for 2-methyl-4-(4-methylpiperidine-1-carbonyl)aniline is documented, analogous piperidine-carbonyl anilines are typically synthesized via:

-

Nitro Reduction: Reacting 4-methylpiperidine with 2-methyl-4-nitroaniline under hydrogenation conditions (H₂, Pd/C catalyst) to reduce the nitro group to an amine.

-

Carbonyl Coupling: Employing coupling agents (e.g., EDC/HOBt) to form an amide bond between 4-methylpiperidine and 2-methyl-4-aminobenzoic acid.

The final product is purified via column chromatography or recrystallization, achieving >95% purity in optimized setups.

Industrial Scalability

Large-scale production likely utilizes continuous flow reactors to enhance yield and consistency. Key process parameters include:

-

Temperature: 50–80°C

-

Pressure: 2–5 bar (for hydrogenation steps)

-

Residence time: 30–120 minutes

Automated systems enable real-time monitoring of intermediates, minimizing byproducts like over-reduced amines or dimerized species.

Research Applications

Medicinal Chemistry

Piperidine-carbonyl anilines are explored as:

-

Acetylcholinesterase Inhibitors: Structural analogs (e.g., donepezil derivatives) show nanomolar activity against Alzheimer’s disease targets.

-

Tubulin Polymerization Modulators: N-alkyl-N-(methoxyphenyl) derivatives exhibit anti-proliferative effects in cancer cell lines (IC₅₀: 0.5–2 µM).

The methyl substituents in 2-methyl-4-(4-methylpiperidine-1-carbonyl)aniline may enhance blood-brain barrier permeability, making it a candidate for central nervous system (CNS) drug development.

Material Science

Piperidine-aniline hybrids serve as precursors for:

-

Liquid Crystals: Terminal methyl groups promote mesophase stability.

-

Coordination Polymers: The carbonyl oxygen participates in metal-ligand bonding (e.g., with Cu²⁺ or Zn²⁺).

Related Compounds and Derivatives

| Compound Name | Key Modification | Activity/Use |

|---|---|---|

| 4-(4-Methylpiperidine-1-carbonyl)aniline | No ortho-methyl substituent | Intermediate in dye synthesis |

| 2-Methyl-4-(2-methylpiperidine-1-carbonyl)aniline | Piperidine methyl at position 2 | Antibacterial screening candidate |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume